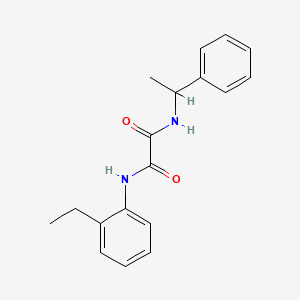![molecular formula C16H19N3O3S B4959338 4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide](/img/structure/B4959338.png)
4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide, also known as Mecamylamine, is a drug that has been used for various scientific research applications. It is a nicotinic acetylcholine receptor antagonist that has been studied for its potential therapeutic effects in various diseases.
Mechanism of Action
4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide is a nicotinic acetylcholine receptor antagonist that blocks the binding of acetylcholine to the receptor. This results in a decrease in the activity of the receptor, which can have various effects on the body depending on the location of the receptor. This compound has been found to have effects on the central nervous system, cardiovascular system, and gastrointestinal system.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. It has been found to decrease the release of dopamine in the brain, which can have an effect on addiction and depression. This compound has also been found to decrease heart rate and blood pressure, which can have an effect on hypertension. In addition, this compound has been found to decrease intestinal motility, which can have an effect on gastrointestinal disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for targeted studies on the effects of these receptors. However, one limitation is the potential for off-target effects, as this compound can also bind to other receptors in the body.
Future Directions
There are several future directions for the study of 4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide. One direction is the study of its potential therapeutic effects in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is the study of its potential effects on cognitive function, as it has been found to have effects on dopamine release in the brain. In addition, the development of more specific nicotinic acetylcholine receptor antagonists could lead to more targeted studies on the effects of these receptors.
Synthesis Methods
4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide can be synthesized through the reaction of 4-(chloromethyl)benzenesulfonamide with 4-methylaniline and then treating the resulting product with ammonia. The product is then purified through recrystallization to obtain pure this compound.
Scientific Research Applications
4-[2-({[(4-methylphenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide has been used in various scientific research applications, including studies on addiction, depression, and hypertension. It has been studied for its potential therapeutic effects in smoking cessation, alcoholism, and drug addiction. This compound has also been studied for its potential antidepressant effects and has been found to enhance the effects of antidepressant drugs. In addition, this compound has been studied for its potential antihypertensive effects and has been found to lower blood pressure in hypertensive patients.
properties
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-12-2-6-14(7-3-12)19-16(20)18-11-10-13-4-8-15(9-5-13)23(17,21)22/h2-9H,10-11H2,1H3,(H2,17,21,22)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEGIDLRWKRGSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}thiomorpholine](/img/structure/B4959270.png)
![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-2-(2-furyl)ethanamine](/img/structure/B4959273.png)






![1-[2-(4-fluorophenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4959311.png)


![N-(2-methoxyethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4959324.png)
